Anandamide

Mass Spectrometry Internal Standard Endocannabinoid Quantification

CAS 924894-98-4 is the unique identifier for Anandamide-d8 (also known as AEA-d8), a stable isotope-labeled analog of the endogenous cannabinoid N-arachidonoylethanolamine (anandamide). This molecule is distinguished by the complete deuteration of its arachidonoyl tail (C22H29D8NO2), resulting in a mass shift of +8 Da compared to the unlabeled parent.

Molecular Formula C22H29D8NO2
Molecular Weight 355.6
CAS No. 924894-98-4
Cat. No. B593978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnandamide
CAS924894-98-4
SynonymsAEA-d8; Anandamide-d8
Molecular FormulaC22H29D8NO2
Molecular Weight355.6
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO
InChIInChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
InChIKeyLGEQQWMQCRIYKG-FBFLGLDDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 924894-98-4: Deuterated Anandamide (Anandamide-d8) for Quantitative Mass Spectrometry


CAS 924894-98-4 is the unique identifier for Anandamide-d8 (also known as AEA-d8), a stable isotope-labeled analog of the endogenous cannabinoid N-arachidonoylethanolamine (anandamide) . This molecule is distinguished by the complete deuteration of its arachidonoyl tail (C22H29D8NO2), resulting in a mass shift of +8 Da compared to the unlabeled parent . Anandamide-d8 is specifically engineered for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays, where its nearly identical physicochemical properties enable precise quantification of endogenous anandamide in complex biological matrices [1].

Why Anandamide-d8 (CAS 924894-98-4) is Irreplaceable for Accurate Quantification in Endocannabinoid Research


Procurement of the correct compound (CAS 924894-98-4) is critical for analytical workflow validation. While unlabeled anandamide (CAS 94421-68-8) is the biologically active species [1], its direct substitution as an internal standard introduces fundamental quantification errors due to identical mass and ionization characteristics, rendering it indistinguishable from the endogenous analyte in mass spectrometric detection [2]. Similarly, alternative labeled analogs such as Anandamide-d4 (4 deuterium atoms) or Anandamide-d11 (11 deuterium atoms) can present challenges related to incomplete isotopic separation or differential ionization efficiency, which compromises the linearity and accuracy of the calibration curve . Anandamide-d8 (CAS 924894-98-4) provides the validated +8 Da mass difference that is widely accepted in peer-reviewed endocannabinoid literature, ensuring that the internal standard signal does not co-elute or spectrally interfere with the natural isotopologue envelope of the endogenous target .

Quantitative Differentiation of Anandamide-d8 (CAS 924894-98-4) in Mass Spectrometry and Stability Assays


Isotopic Purity and Mass Difference: Anandamide-d8 vs. Unlabeled Anandamide for MS Quantification

Anandamide-d8 (CAS 924894-98-4) is specified with a purity of ≥99% for deuterated forms (d1-d8), ensuring a +8 Da mass shift relative to unlabeled anandamide . This mass difference is essential to avoid overlap with the natural M+2 or M+4 isotopologues of endogenous anandamide, which would occur if a less extensively labeled analog (e.g., d4) were used [1].

Mass Spectrometry Internal Standard Endocannabinoid Quantification

Pre-Analytical Stability in Plasma: Anandamide (Unlabeled) Differential Degradation

Unlabeled anandamide exhibits distinct pre-analytical instability in whole blood and plasma, a critical factor when interpreting quantitative data obtained using Anandamide-d8 as an internal standard. Research demonstrates that unlabeled AEA is unstable in whole blood, increasing by a factor of 2.3 within 3 hours on ice due to ex vivo synthesis or release [1]. In contrast, unlabeled AEA is stable in plasma on ice for 4 hours [1]. This instability underscores the necessity of a deuterated internal standard to correct for these pre-analytical changes, as Anandamide-d8 will co-elute and experience identical matrix effects .

Pre-analytical Stability Biobanking Endocannabinoid Metabolism

FAAH Hydrolysis Kinetics: Defining Anandamide's Role as a Primary Substrate

Unlabeled anandamide is the preferred substrate for Fatty Acid Amide Hydrolase (FAAH), exhibiting a significantly higher rate of hydrolysis compared to other endogenous fatty acid amides. In transfected COS-7 cells expressing human FAAH, anandamide (100 μM) was hydrolyzed at a rate of 30.7 ± 1.5 nmol·min−1·mg−1, which is 1.43-fold faster than oleamide (21.5 nmol·min−1·mg−1) and 3-fold faster than palmitic amide (10.2 nmol·min−1·mg−1) [1]. This data is relevant as it defines the metabolic context in which Anandamide-d8 is used; the rapid turnover of the unlabeled analyte necessitates rapid sample processing and stabilization protocols, for which a deuterated internal standard is essential for accurate quantification [2].

FAAH Enzyme Kinetics Endocannabinoid Catabolism

Solubility and Formulation: Defined Parameters for Anandamide-d8 in Analytical Workflows

Anandamide-d8 (CAS 924894-98-4) is supplied with validated solubility parameters essential for reproducible preparation of internal standard solutions. According to manufacturer specifications, it is soluble in DMSO at >30 mg/mL and in ethanol at >100 mg/mL, but has limited solubility in PBS (pH 7.2) at <100 μg/mL . In contrast, unlabeled anandamide from the same vendor is reported with a solubility of 50 mg/mL in ethanol . The defined solubility of Anandamide-d8 in organic solvents and its limited solubility in aqueous buffer are critical for designing accurate and stable working solutions for analytical methods .

Solubility Sample Preparation Internal Standard Formulation

Validated Applications for Anandamide-d8 (CAS 924894-98-4) in Biomedical and Analytical Research


Quantitative LC-MS/MS Analysis of Anandamide in Human Plasma for Clinical Studies

Anandamide-d8 (CAS 924894-98-4) is the internal standard of choice for clinical studies quantifying endocannabinoid levels in human plasma [1]. Its +8 Da mass shift and ≥99% isotopic purity are essential for developing a robust calibration curve that corrects for matrix effects and the documented pre-analytical instability of unlabeled anandamide in whole blood, which can increase 2.3-fold in 3 hours on ice [1]. Accurate measurement of circulating anandamide is critical for studies in pain, inflammation, and metabolic disease, where precise, reproducible data is paramount .

Pharmacokinetic and Metabolism Studies of FAAH Inhibitors in Preclinical Models

In preclinical development of Fatty Acid Amide Hydrolase (FAAH) inhibitors, accurate measurement of anandamide accumulation is a key pharmacodynamic endpoint [1]. Anandamide-d8 (CAS 924894-98-4) serves as the gold-standard internal standard for GC-MS or LC-MS quantification of unlabeled anandamide in brain, plasma, and other tissues . The kinetic data showing anandamide is hydrolyzed 1.43-fold faster than oleamide and 3-fold faster than palmitic amide by FAAH [1] underscores the need for a stable, reliable internal standard to precisely measure the rapid, time-dependent changes in anandamide concentration following drug administration.

Method Development and Validation for Endocannabinoid Profiling in Academic and Industrial Labs

For analytical chemistry groups developing novel methods for endocannabinoid profiling, Anandamide-d8 (CAS 924894-98-4) is an indispensable component for method validation according to FDA and EMA bioanalytical guidelines [1]. Its defined solubility profile, with >100 mg/mL solubility in ethanol compared to 50 mg/mL for unlabeled anandamide , facilitates the preparation of concentrated and stable internal standard stocks . This reduces solvent usage, minimizes pipetting errors, and ensures long-term method reproducibility across large sample sets [1].

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